6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential applications in drug development. This compound is characterized by its unique structural features that include a dioxopiperidine moiety and an isoindoline scaffold, which are both significant in the context of biological activity.
The synthesis of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid typically involves several key steps:
The synthetic protocols often utilize techniques such as:
The molecular formula for 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid is . The compound features:
Key structural data includes:
The compound can participate in various chemical reactions:
Characterization of these reactions usually involves monitoring changes via spectroscopic methods and assessing yields through chromatographic techniques .
The mechanism of action for compounds like 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid is often linked to its interaction with specific biological targets:
In vitro studies typically assess its efficacy against various cancer cell lines, measuring parameters like cell viability and apoptosis rates.
Relevant data from studies often include solubility profiles and stability assessments under different conditions .
6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid has potential applications including:
Cereblon (CRBN) serves as a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex, making it a pivotal recruitment target in PROTAC design. The phthalimide component of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid binds CRBN with high affinity, leveraging the "molecular glue" mechanism observed with immunomodulatory drugs like pomalidomide. Upon binding, CRBN undergoes conformational changes that enable neosubstrate recruitment, exemplified by degradation of transcription factors such as Ikaros and Aiolos [3] [5].
The phthalimide core’s versatility permits functionalization at multiple sites:
Table 1: CRBN-Recruiting Phthalimide Derivatives in PROTAC Design
Compound | E3 Ligase Ligand | Linker Attachment Point | Degradation Targets |
---|---|---|---|
Lenalidomide | CRBN | N-10 | IKZF1/3, CK1α |
Pomalidomide | CRBN | N-10 | IKZF1/3, SALL4 |
6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid | CRBN | 4-amino | Model system for SHP2, BRD4 |
Mechanistically, CRBN-based PROTACs require precise spatial orientation between the target protein and E3 ligase. The 4-amino position in this compound’s phthalimide enables vector-specific linker elongation, enhancing ternary complex formation efficiency compared to N-10 modifications [5] [6].
The hexanoic acid linker (6-aminohexanoic acid) in this compound serves as a critical molecular tether balancing flexibility, hydrophilicity, and distance parameters. With a molecular weight of 387.39 g/mol (C₁₉H₂₁N₃O₆), the linker spans approximately 12.5 Å, facilitating optimal distance between CRBN and target protein binding domains [1] [9].
Structural attributes:
Table 2: Physicochemical Properties of Hexanoic Acid Linker Systems
Linker Structure | Length (Atoms) | Molecular Weight (g/mol) | LogP | Proteolytic Stability |
---|---|---|---|---|
6-Aminohexanoic acid | 11 | 387.39 | 1.8 | High |
Triethylene glycol | 12 | ~400 | -1.2 | Moderate |
Undecane (alkyl chain) | 13 | ~380 | 3.5 | High |
Functionally, the hexanoic acid spacer mitigates aggregation and solubility issues observed with aromatic linkers. Its moderate lipophilicity (cLogP ≈1.8) enhances cellular permeability while avoiding excessive hydrophobicity that triggers nonspecific binding. In SHP2 degraders, analogous alkyl linkers of 10-12 atoms demonstrated superior degradation efficiency (DC₅₀ = 35–100 nanomolar) versus shorter or polyethylene glycol-based alternatives [6] [8]. Synthesis involves coupling 6-aminohexanoic acid with 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione under peptide coupling conditions, achieving >95% purity after HPLC purification [1] [9].
6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid exhibits distinct advantages and limitations relative to classical CRBN recruiters:
Functional comparisons:
Table 3: Performance Comparison of Phthalimide-Based PROTAC Linkers
Parameter | 4-Aminohexanoic Acid (This Compound) | Pomalidomide (N-10 Linkage) | Benzyl Alcohol Linker |
---|---|---|---|
CRBN Binding Affinity (Kd, nM) | 120 | 85 | 200 |
Synthetic Accessibility | High | Moderate | Low |
In Vivo Efficacy | High (tumor regression demonstrated) | Low-Moderate | Not tested |
Linker Stability | High (resists hydrolysis) | Low (prone to ring-opening) | Moderate |
Structural analogues: Compound 2354352-06-8 (6-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)hexanoic acid) exemplifies an ether-linked variant with reduced degradation potency due to altered vector geometry [2] [4]. Similarly, benzyl alcohol-linked degraders demonstrated moderate HDAC6 inhibition (IC₅₀ >1 micromolar) versus hexanoic acid derivatives (<100 nanomolar), highlighting the alkyl chain’s superiority for hydrophobic target engagement [8].
In PROTACs targeting epigenetic regulators, hexanoic acid-linked compounds achieved DC₅₀ values of 35–100 nanomolar, whereas shorter linkers (≤4 methylene units) showed >10-fold reduced activity. This underscores the criticality of the C6 spacer in balancing conformational flexibility and complex geometry [6] [8].
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